cudraxanthone L

Description

Structure

3D Structure

Properties

IUPAC Name |

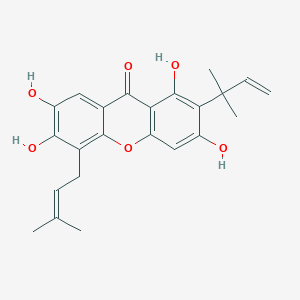

1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKPSBFBKBJJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cudraxanthone L: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraxanthone L is a prenylated xanthone first identified from the root bark of Cudrania tricuspidata. This document provides a comprehensive overview of its discovery, natural sourcing, and methods for its isolation and biological characterization. Detailed experimental protocols for extraction, purification, and assessment of its anti-inflammatory and cytotoxic activities are presented. Furthermore, its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is discussed and visualized. All quantitative data are summarized in tabular format for clarity and comparative analysis.

Discovery and Natural Sources

This compound was first isolated in 1991 from the ethanol extract of the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family.[1] This plant, also known by synonyms such as Maclura tricuspidata, is primarily found in East Asia and has a history of use in traditional medicine.[2] The root bark of C. tricuspidata is a rich source of various xanthones and flavonoids, with numerous studies reporting the isolation of novel compounds, including a series of cudraxanthones.[2][3][4][5] Subsequent phytochemical investigations of this plant material have consistently reported the presence of this compound, confirming the root bark of Cudrania tricuspidata as its primary natural source.[2][4]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₄O₆ |

| Molecular Weight | 396.44 g/mol |

| Appearance | Yellow amorphous powder |

| CAS Number | 135541-40-1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 163.7 |

| 2 | 108.0 |

| 3 | 161.5 |

| 4 | 93.6 |

| 4a | 156.3 |

| 5 | 143.5 |

| 6 | 137.4 |

| 7 | 151.8 |

| 8 | 108.9 |

| 8a | 107.5 |

| 9 | 181.9 |

| 9a | 103.8 |

| 1' | 22.3 |

| 2' | 122.2 |

| 3' | 132.0 |

| 4' | 25.6 |

| 5' | 17.8 |

| 1'' | 39.5 |

| 2'' | 76.5 |

| 3'' | 145.9 |

| 4'' | 111.4 |

| 5'' | 29.0 |

| 6'' | 29.0 |

| Solvent: CD₃OD. Data obtained from SpectraBase.[6] |

Experimental Protocols

Extraction and Isolation of this compound from Cudrania tricuspidata Root Bark

The following protocol is a representative method for the isolation of this compound, adapted from procedures described for xanthone extraction from C. tricuspidata.[2]

-

Plant Material Preparation: Air-dried root bark of Cudrania tricuspidata (1.5 kg) is milled into a fine powder.

-

Extraction: The powdered plant material is extracted three times with methanol (10 L each time) at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc).

-

Column Chromatography: The CH₂Cl₂-soluble fraction, typically enriched with xanthones, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water mobile phase.

-

Compound Identification: The purified compound is identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with published values.

Figure 1. General workflow for the isolation of this compound.

Biological Activity Assays

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, or other relevant lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO) and diluted in culture medium to various concentrations, is added to the wells. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production. Control wells are left unstimulated.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

After a short incubation at room temperature, the absorbance is measured at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

-

Signaling Pathway Interactions: MAPK Pathway

Xanthones isolated from Cudrania tricuspidata have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] The MAPK pathway, comprising cascades involving ERK, JNK, and p38 kinases, plays a crucial role in the cellular response to inflammatory stimuli like LPS. While direct studies on this compound's detailed interaction with each MAPK component are limited, related compounds from the same source have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of pro-inflammatory mediators. The following diagram illustrates the likely mechanism of action.

Figure 2. Postulated inhibitory effect of this compound on the MAPK signaling pathway.

Conclusion

This compound, a prenylated xanthone from Cudrania tricuspidata, represents a promising natural product for further investigation in drug discovery and development. Its anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of the MAPK signaling pathway, warrant more in-depth studies to elucidate its precise mechanisms of action and therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

- 1. Protein Tyrosine Phosphatase 1B Inhibitors from the Roots of Cudrania tricuspidata [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

The Biosynthesis of Cudraxanthone L in Cudrania tricuspidata: A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of cudraxanthone L, a bioactive prenylated xanthone found in the medicinal plant Cudrania tricuspidata. Drawing upon the available scientific literature, this document details the enzymatic steps from primary metabolism to the formation of the xanthone core and subsequent decorative modifications. While the initial steps involving benzophenone synthase and related enzymes have been elucidated, the latter stages of this compound synthesis, including specific prenyltransferases and cytochrome P450 monooxygenases, are presented as a putative pathway based on analogous biosynthetic routes in other plant species. This paper aims to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development by summarizing known enzymatic reactions, presenting detailed experimental protocols from related studies, and proposing a logical framework for the complete elucidation of this pathway. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Cudrania tricuspidata, a member of the Moraceae family, is a rich source of various pharmacologically active secondary metabolites, with prenylated xanthones being a prominent class of compounds.[1] Among these, this compound has garnered significant interest for its potential therapeutic properties. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches, as well as for the discovery of novel derivatives with enhanced bioactivities. This whitepaper synthesizes the current knowledge on the biosynthesis of this compound, providing a detailed technical guide for the scientific community.

The Early Stages: Formation of the Xanthone Precursor

The biosynthesis of xanthones in plants initiates from precursors derived from the shikimate and acetate-malonate pathways.[2] In Cudrania tricuspidata, the initial steps leading to the formation of the key xanthone precursor, 2,3',4,6-tetrahydroxybenzophenone, have been systematically dissected and characterized.[3] This process involves the coordinated action of three key enzymes: Benzoyl-CoA Ligase (BZL), Benzophenone Synthase (BPS), and Benzophenone 3'-Hydroxylase (B3'H).[3]

Enzymatic Reactions

The formation of the benzophenone scaffold is a critical branching point from general phenylpropanoid metabolism. The enzymatic cascade is as follows:

-

Benzoyl-CoA Ligase (CtBZL): This enzyme activates benzoic acid, a product of the shikimate pathway, by ligating it to Coenzyme A (CoA) to form benzoyl-CoA.[3]

-

Benzophenone Synthase (CtBPS): A type III polyketide synthase, CtBPS, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.[3]

-

Benzophenone 3'-Hydroxylase (CtB3'H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the 3' position of 2,4,6-trihydroxybenzophenone, yielding 2,3',4,6-tetrahydroxybenzophenone, the direct precursor to the xanthone core.[3]

The following diagram illustrates this initial enzymatic sequence.

The Putative Pathway to this compound

The precise enzymatic steps leading from 2,3',4,6-tetrahydroxybenzophenone to this compound in Cudrania tricuspidata have not yet been fully elucidated. However, based on known xanthone biosynthetic pathways in other plant species, a putative pathway can be proposed. This pathway likely involves an oxidative cyclization to form the xanthone core, followed by a series of prenylation and potentially other modification reactions.

Oxidative Cyclization to the Xanthone Core

The formation of the tricyclic xanthone core from the benzophenone precursor is believed to be catalyzed by a cytochrome P450-dependent monooxygenase that facilitates an intramolecular oxidative C-O coupling. This cyclization would lead to a tetrahydroxyxanthone intermediate.

Prenylation and Further Modifications

This compound is a prenylated xanthone. The addition of prenyl groups is catalyzed by prenyltransferases, which utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors. The specific prenyltransferase(s) involved in this compound biosynthesis in C. tricuspidata remain to be identified. It is plausible that one or more specific prenyltransferases are responsible for the regiospecific attachment of the prenyl moieties to the xanthone scaffold. Further modifications, such as hydroxylations or methylations, may also occur, likely catalyzed by other cytochrome P450s or methyltransferases, respectively.

The proposed subsequent steps are visualized in the following diagram.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, reaction yields, and intermediate concentrations for the complete biosynthesis of this compound in Cudrania tricuspidata. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and for future metabolic engineering efforts.

| Parameter | Enzyme/Reaction Step | Value | Reference |

| Km | CtBZL for Benzoic Acid | Not Reported | |

| kcat | CtBZL | Not Reported | |

| Km | CtBPS for Benzoyl-CoA | Not Reported | |

| Km | CtBPS for Malonyl-CoA | Not Reported | |

| kcat | CtBPS | Not Reported | |

| Km | CtB3'H for 2,4,6-Trihydroxybenzophenone | Not Reported | |

| kcat | CtB3'H | Not Reported | |

| Yield | 2,3',4,6-Tetrahydroxybenzophenone from Benzoic Acid (in heterologous systems) | Not Reported | [3] |

| Km | Putative Prenyltransferase for Tetrahydroxyxanthone | Not Reported | |

| Km | Putative Prenyltransferase for DMAPP/GPP | Not Reported | |

| kcat | Putative Prenyltransferase | Not Reported | |

| in planta concentration | This compound in C. tricuspidata roots | Varies | [1] |

Table 1: Summary of Key Quantitative Data (Currently Not Available)

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments, adapted from studies on xanthone and other natural product biosynthesis.

Cloning and Heterologous Expression of Biosynthetic Genes

This workflow is essential for characterizing the function of candidate genes.

Protocol for Heterologous Expression and Enzyme Assay:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from C. tricuspidata tissues (e.g., roots, where xanthones are abundant) using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: Candidate genes (e.g., for prenyltransferases, cytochrome P450s) are amplified from the cDNA library using gene-specific primers. The PCR products are then cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: The recombinant plasmids are transformed into a suitable expression host. Protein expression is induced according to the specific vector and host requirements (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assays: The purified enzyme is incubated with the putative substrate(s) (e.g., tetrahydroxyxanthone and DMAPP for a prenyltransferase) in a suitable buffer. The reaction products are then extracted and analyzed by HPLC and LC-MS to confirm the enzyme's activity.

In Vitro Enzyme Assays for Kinetic Analysis

To determine the kinetic parameters (Km and kcat) of the biosynthetic enzymes, a series of in vitro assays are performed with varying substrate concentrations.

Protocol for a Prenyltransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of the purified prenyltransferase, a saturating concentration of one substrate (e.g., DMAPP), and varying concentrations of the other substrate (e.g., tetrahydroxyxanthone).

-

Incubation: Incubate the reaction mixtures at an optimal temperature for a specific time period, ensuring the reaction remains in the linear range.

-

Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., acid). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Quantification: Analyze the product formation using a calibrated HPLC method.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Conclusion and Future Directions

The biosynthesis of this compound in Cudrania tricuspidata is a complex process involving a series of enzymatic reactions. While the initial steps leading to the formation of the benzophenone precursor are well-characterized, the subsequent cyclization and prenylation steps remain to be definitively elucidated for this species. This whitepaper has provided a comprehensive overview of the current knowledge and a putative pathway for the complete biosynthesis of this compound.

Future research should focus on:

-

Identification and characterization of the specific cytochrome P450 responsible for the oxidative cyclization of 2,3',4,6-tetrahydroxybenzophenone.

-

Discovery and functional analysis of the prenyltransferase(s) involved in the regiospecific prenylation of the xanthone core.

-

Determination of the kinetic parameters for all enzymes in the pathway to understand the metabolic flux and identify potential bottlenecks.

-

Reconstitution of the entire biosynthetic pathway in a heterologous host for the sustainable production of this compound and its derivatives.

By addressing these research gaps, a complete understanding of this compound biosynthesis can be achieved, paving the way for its biotechnological production and the development of novel therapeutic agents.

References

Unveiling Cudraxanthone L: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological data for cudraxanthone L, a naturally occurring isoprenylated xanthone. The information presented herein is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a member of the xanthone family of organic compounds, characterized by a dibenzo-γ-pyrone heterocyclic scaffold. It is distinguished by the presence of two isoprenoid-derived substituents on the xanthone core.

Systematic Name: 1,3,6-trihydroxy-2-(3-methylbut-2-en-1-yl)-8-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

Molecular Formula: C₂₃H₂₄O₆

Molecular Weight: 396.44 g/mol

The structure of this compound has been elucidated through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Stereochemistry

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Reference |

| UV λmax (MeOH), nm | 239, 259, 317, 365 | [1] |

| IR (KBr), cm⁻¹ | 3435, 1633, 1592, 1510 | [1] |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, acetone-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| OH-1 | 14.35 | s | [1] | |

| H-2 | 6.02 | s | [1] | |

| H-5 | 6.71 | s | [1] | |

| H-12 | 1.22 | s | [1] | |

| H-13 | 1.50 | s | [1] | |

| H-14 | 4.47 | q | 6.5 | [1] |

| H-15 | 1.36 | d | 6.5 | [1] |

| CH₂-16 | 4.15 | br d | 6.5 | [1] |

| H-17 | 5.37 | m | [1] | |

| CH₃-19 | 1.62 | br s | [1] | |

| CH₃-20 | 1.83 | s | [1] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, acetone-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| 1 | 164.6 | [1] |

| 2 | 92.8 | [1] |

| 3 | 165.0 | [1] |

| 4 | 111.8 | [1] |

| 4a | 158.6 | [1] |

| 5 | 100.6 | [1] |

| 5a | 152.8 | [1] |

| 6 | 143.7 | [1] |

| 7 | 116.3 | [1] |

| 8 | 121.7 | [1] |

| 8a | 112.6 | [1] |

| 9 (C=O) | 182.4 | [1] |

| 10a | 105.1 | [1] |

| 11 | 75.3 | [1] |

| 12 | 26.0 | [1] |

| 13 | 17.6 | [1] |

| 14 | 69.1 | [1] |

| 15 | 22.9 | [1] |

| 16 | 21.6 | [1] |

| 17 | 122.9 | [1] |

| 18 | 131.9 | [1] |

| 19 | 18.0 | [1] |

| 20 | 25.8 | [1] |

Table 4: Biological Activity of this compound

| Activity | Assay Model | Endpoint | Result | Reference |

| Anti-inflammatory | LPS-stimulated BV2 microglia | Nitric Oxide (NO) Production | IC₅₀: 11.19 ± 0.56 µM | [2] |

| Hepatoprotective | Tacrine-induced cytotoxicity in HepG2 cells | Cell Viability | Significant hepatoprotective effect | [3] |

| Hepatoprotective | Nitrofurantoin-induced cytotoxicity in HepG2 cells | Cell Viability | Significant hepatoprotective effect | [3] |

Experimental Protocols

Isolation of this compound from Cudrania tricuspidata

The following is a generalized protocol based on published methods for the isolation of this compound.[1]

References

- 1. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective constituents of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Cudraxanthone L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraxanthone L, a prenylated xanthone isolated from the root bark of Cudrania tricuspidata, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antiplatelet effects. The information is presented to facilitate further research and drug development initiatives.

Core Biological Activities

This compound exhibits a range of biological activities, with the most prominent being its anticancer, anti-inflammatory, and antiplatelet properties.[1] The following sections delve into the quantitative data, mechanistic pathways, and experimental protocols associated with these activities.

Table 1: Quantitative Data on the Biological Activities of this compound

| Biological Activity | Experimental Model | Key Parameters & Results | Reference |

| Anticancer | Human gastric cancer cell line (MGC-803) | Repressed cell viability (Specific IC50 not reported in the reviewed literature). Inhibited invasion, migration, and clonogenicity. Induced S phase arrest and apoptosis. | [2][3] |

| Anti-inflammatory | Human keratinocyte cell line (HaCaT) stimulated with TNF-α + IFN-γ | IC50 for IL-6 production: >20 µMIC50 for IL-8 production: >20 µMInhibited NF-κB p65 translocation to the nucleus. Inhibited ERK1/2 phosphorylation. | [4] |

| Antiplatelet | Human Platelets | Increased cAMP levels (Specific IC50 for aggregation inhibition not reported). A related compound, cudraxanthone B, inhibited collagen-induced platelet aggregation with an IC50 of 27.8 µM . |

Detailed Experimental Protocols

Anticancer Activity Assessment in MGC-803 Gastric Cancer Cells

This protocol is based on the study by Zhang et al. (2021) which investigated the anticancer effects of this compound on the human gastric cancer cell line MGC-803.[2][3]

-

Cell Culture:

-

MGC-803 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Viability Assay (MTT Assay):

-

Seed MGC-803 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

-

Western Blot Analysis for Signaling Pathway Proteins:

-

Treat MGC-803 cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins in the MAPK and FAS pathways (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, FAS, FADD, Caspase-8) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Anti-inflammatory Activity in HaCaT Keratinocytes

This protocol is derived from the study by Ko et al. (2021) on the anti-inflammatory effects of compounds from Cudrania tricuspidata in human keratinocytes.[4]

-

Cell Culture:

-

HaCaT human keratinocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cytokine Production Measurement (ELISA):

-

Seed HaCaT cells in 24-well plates and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a combination of tumor necrosis factor-alpha (TNF-α; 10 ng/mL) and interferon-gamma (IFN-γ; 10 ng/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Immunofluorescence for NF-κB Translocation:

-

Grow HaCaT cells on coverslips in a 12-well plate.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α and IFN-γ for 30 minutes.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 1% bovine serum albumin (BSA) in PBS.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

-

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism in Gastric Cancer

This compound exerts its anticancer effects on gastric cancer cells by modulating the MAPK signaling pathway and promoting the FAS-mediated apoptotic pathway.[2][3]

Caption: Anticancer signaling pathway of this compound in gastric cancer cells.

Anti-inflammatory Mechanism in Keratinocytes

In human keratinocytes, this compound mitigates inflammation by inhibiting the NF-κB and MAPK (specifically ERK1/2) signaling pathways.[4]

Caption: Anti-inflammatory signaling pathway of this compound in keratinocytes.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening natural compounds like this compound for anticancer activity.

Caption: General experimental workflow for anticancer screening.

Other Reported Biological Activities

-

Antioxidant Activity: Xanthones, including this compound, are recognized for their antioxidant properties, which involve neutralizing free radicals and protecting cells from oxidative damage. However, specific quantitative data, such as IC50 values from DPPH or other antioxidant assays for this compound, are not extensively reported in the reviewed literature.

-

Antimicrobial Activity: While some xanthones from Cudrania species have demonstrated antimicrobial effects, specific data on the minimum inhibitory concentration (MIC) of this compound against various bacterial or fungal strains is limited in the available literature.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted biological activities. Its demonstrated anticancer and anti-inflammatory effects, mediated through the modulation of key signaling pathways like MAPK and NF-κB, warrant further investigation. Future research should focus on:

-

Determining the specific IC50 values of this compound against a broader range of cancer cell lines.

-

Elucidating the detailed molecular interactions of this compound with its protein targets.

-

Conducting in vivo studies to validate the preclinical findings and assess the pharmacokinetic and safety profiles of this compound.

-

Investigating the synergistic potential of this compound with existing chemotherapeutic agents.

This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into clinical applications.

References

- 1. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxyflavanone inhibits gastric carcinoma MGC-803 cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cudraxanthone L: A Technical Guide to its Preliminary Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraxanthone L, a xanthone compound isolated from the root bark of Cudrania tricuspidata, has emerged as a promising candidate in preclinical cancer research. Preliminary studies have illuminated its potential to inhibit cancer progression through the modulation of key cellular signaling pathways, leading to the suppression of tumor growth and induction of apoptosis. This technical guide provides an in-depth overview of the foundational research on this compound's mechanism of action, with a focus on its effects on gastric cancer cells. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the existing data, experimental methodologies, and identified signaling cascades.

Data Presentation: Anti-Cancer Activity of this compound

Quantitative data from preliminary studies are summarized below to provide a clear comparison of this compound's efficacy against various cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MGC803 | Gastric Cancer | 8.56 |

| SGC7901 | Gastric Cancer | 12.73 |

| BGC823 | Gastric Cancer | 15.41 |

| HCT116 | Colon Cancer | 21.34 |

| A549 | Lung Cancer | 25.88 |

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Core Mechanisms of Action

Preliminary investigations have identified two primary signaling pathways through which this compound exerts its anti-cancer effects, particularly in gastric cancer: the MAPK signaling pathway and the FAS-mediated apoptotic pathway.

Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell growth. Studies indicate that this compound can modulate the MAPK pathway, although the precise molecular targets are still under investigation.

Promotion of FAS-Mediated Apoptosis

The FAS receptor (also known as CD95) is a death receptor that, upon activation by its ligand (FASL), triggers a signaling cascade leading to apoptosis, or programmed cell death. This compound has been shown to promote this pathway, thereby inducing apoptosis in cancer cells.[1]

Key Experimental Protocols

The following sections detail the methodologies employed in the preliminary studies of this compound's mechanism of action.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Method:

-

Human gastric cancer cell lines (MGC803, SGC7901, BGC823), a human colon cancer cell line (HCT116), and a human lung cancer cell line (A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound (dissolved in DMSO) for 48 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance at 490 nm was measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.

-

Clonogenicity Assay

-

Objective: To assess the long-term proliferative potential of cancer cells after treatment with this compound.

-

Method:

-

MGC803 cells were seeded in 6-well plates at a density of 500 cells per well.

-

Cells were treated with different concentrations of this compound for 48 hours.

-

The medium was then replaced with fresh, drug-free medium, and the cells were allowed to grow for approximately 10-14 days until visible colonies formed.

-

Colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

The number of colonies containing at least 50 cells was counted.

-

Invasion and Migration Assays

-

Objective: To evaluate the effect of this compound on the invasive and migratory capabilities of cancer cells.

-

Method (Transwell Assay):

-

For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) was coated with Matrigel. For the migration assay, the insert was not coated.

-

MGC803 cells (5 × 10⁴ cells) in serum-free medium, with or without this compound, were seeded into the upper chamber.

-

The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

-

After 24 hours of incubation, non-invading/migrating cells on the upper surface of the membrane were removed with a cotton swab.

-

The cells that had invaded/migrated to the lower surface were fixed with methanol and stained with 0.1% crystal violet.

-

The number of stained cells was counted under a microscope in five random fields.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Method:

-

MGC803 cells were treated with various concentrations of this compound for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Propidium iodide (PI, 50 µg/mL) was added, and the cells were incubated in the dark for 30 minutes.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using ModFit LT software.

-

Apoptosis Analysis

-

Objective: To quantify the induction of apoptosis in cancer cells by this compound.

-

Method (Annexin V-FITC/PI Staining):

-

MGC803 cells were treated with different concentrations of this compound for 48 hours.

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

-

The stained cells were immediately analyzed by flow cytometry.

-

The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.

-

Western Blotting

-

Objective: To analyze the expression levels of proteins involved in the MAPK and FAS-mediated pathways.

-

Method:

-

MGC803 cells were treated with this compound for 24 hours.

-

Total protein was extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against key proteins in the MAPK (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) and FAS-mediated (e.g., FAS, FADD, Caspase-8, Caspase-3) pathways, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

-

The membrane was washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of genes involved in the MAPK and FAS-mediated pathways.

-

Method:

-

MGC803 cells were treated with this compound for 24 hours.

-

Total RNA was extracted from the cells using TRIzol reagent.

-

cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.

-

The relative expression of target genes was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

-

Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To evaluate the anti-angiogenic activity of this compound in vivo.

-

Method:

-

Fertilized chicken eggs were incubated at 37°C with 60% humidity.

-

On day 3, a small window was made on the eggshell to expose the CAM.

-

On day 8, a sterile filter paper disc soaked with this compound solution was placed on the CAM.

-

After 48 hours of incubation, the CAM was observed and photographed under a stereomicroscope.

-

The anti-angiogenic effect was quantified by measuring the length and number of blood vessels in the treated area.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the action of this compound and the general workflow of the experimental procedures.

Caption: this compound's dual mechanism of action.

Caption: General experimental workflow for this compound studies.

Conclusion

The preliminary studies on this compound provide a strong foundation for its further development as a potential anti-cancer therapeutic. Its ability to modulate the MAPK and FAS-mediated pathways in gastric cancer cells highlights its targeted mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to replicate and expand upon these initial findings. Future research should focus on elucidating the precise molecular targets of this compound within these pathways, evaluating its efficacy and safety in more complex in vivo models, and exploring its potential in combination therapies.

References

Potential Therapeutic Targets of Cudraxanthone L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraxanthone L, a prenylated xanthone isolated from Cudrania tricuspidata, has demonstrated significant potential as a therapeutic agent, primarily through its anti-inflammatory and antiplatelet activities. This technical guide provides an in-depth analysis of the molecular targets and signaling pathways modulated by this compound. The information presented herein is intended to support further research and development of this compound for clinical applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its mechanism of action.

Anti-inflammatory Therapeutic Targets

This compound exhibits potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Studies in tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) stimulated HaCaT human keratinocytes have elucidated its primary mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB).[1] This inhibition is a critical event in downregulating the expression of pro-inflammatory genes. The activation of NF-κB is a central pathway in inflammation, and its inhibition is a key therapeutic strategy. This compound was found to inhibit the degradation and phosphorylation of IκBα, the inhibitory protein of NF-κB, further preventing the translocation of p65 to the nucleus.[1]

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation. This compound specifically inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK cascade.[1] This inhibition contributes to its overall anti-inflammatory effect.

Downregulation of Pro-inflammatory Mediators

As a consequence of its effects on the NF-κB and MAPK pathways, this compound significantly reduces the production of several pro-inflammatory molecules:

-

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): this compound decreases the production of these pro-inflammatory cytokines in TNF-α + IFN-γ-treated HaCaT cells.[1]

-

Cyclooxygenase-2 (COX-2): The expression of this key enzyme in prostaglandin synthesis is downregulated by this compound.[1]

-

Intercellular Adhesion Molecule-1 (ICAM-1): this compound also reduces the expression of this adhesion molecule, which is involved in the recruitment of immune cells to sites of inflammation.[1]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the available quantitative data for the anti-inflammatory effects of this compound.

| Target | Cell Line | Stimulant(s) | Effect | IC50 (µM) | Reference |

| IL-6 Production | HaCaT | TNF-α + IFN-γ | Inhibition | >20 | [1] |

| IL-8 Production | HaCaT | TNF-α + IFN-γ | Inhibition | >20 | [1] |

| Cell Viability | HaCaT | - | No significant cytotoxicity observed | >20 | [1] |

Antiplatelet Therapeutic Targets

This compound also demonstrates potential as an antiplatelet agent, suggesting its utility in the prevention and treatment of thrombotic diseases.

Elevation of Intracellular cAMP Levels

The primary mechanism of the antiplatelet action of this compound is attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in platelets is a well-established inhibitory signal that prevents platelet activation and aggregation. While the precise mechanism of how this compound increases cAMP is not fully elucidated, it is suggested to be a more specific mechanism compared to related compounds like derrone, which affects both cAMP and cGMP pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 in HaCaT cells treated with this compound.

-

Cell Culture and Treatment: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded in 6-well plates and grown to 80-90% confluency. Before treatment, cells are starved in serum-free DMEM for 12-24 hours. Subsequently, cells are pre-treated with various concentrations of this compound for 3 hours and then stimulated with TNF-α (20 ng/mL) and IFN-γ (20 ng/mL) for 10 minutes.

-

Protein Extraction: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are collected by scraping and centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant containing the total protein is collected.

-

Protein Quantification: Protein concentration is determined using a Bradford assay or a similar protein quantification method.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol details the visualization and quantification of NF-κB p65 translocation in HaCaT cells.

-

Cell Culture and Treatment: HaCaT cells are seeded on glass coverslips in 24-well plates. After reaching 70-80% confluency, they are treated with this compound and stimulated with TNF-α and IFN-γ as described in the Western blot protocol.

-

Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: The cells are blocked with 1% BSA in PBS for 1 hour. They are then incubated with a primary antibody against NF-κB p65 overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining: The cell nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-

Imaging and Analysis: The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.

Measurement of Intracellular cAMP Levels in Platelets

This protocol outlines the procedure for measuring cAMP levels in platelets treated with this compound.

-

Platelet Preparation: Human platelets are isolated from whole blood by centrifugation. Platelet-rich plasma (PRP) is obtained and then centrifuged to pellet the platelets. The platelets are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

Platelet Treatment: Platelets are pre-incubated with various concentrations of this compound for a specified time.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP enzyme immunoassay (EIA) kit or a similar assay. The assay is performed according to the manufacturer's instructions. Briefly, the reaction is stopped, and the cells are lysed. The lysate is then used in a competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

Visualizations

Signaling Pathways

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Antiplatelet signaling pathway of this compound.

Experimental Workflows

Caption: Western Blot experimental workflow.

Caption: Immunofluorescence experimental workflow.

Conclusion

This compound presents a promising multi-target therapeutic agent with well-defined anti-inflammatory and potential antiplatelet activities. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its potential for treating a variety of inflammatory conditions. The elevation of platelet cAMP levels suggests a role in preventing thrombosis. Further in-depth studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive pharmacokinetic and pharmacodynamic profile, and explore its full therapeutic potential in preclinical and clinical settings. The data and protocols provided in this guide aim to facilitate these future research endeavors.

References

In Vitro Bioactivity of Cudraxanthone L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraxanthone L, a prenylated xanthone isolated from the plant Cudrania tricuspidata, has garnered significant interest within the scientific community for its potential therapeutic applications. In vitro studies have begun to elucidate its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the current in vitro research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Bioactivity of this compound and Related Compounds

The following tables summarize the available quantitative data on the in vitro bioactivity of this compound and closely related xanthones isolated from Cudrania tricuspidata. This information is crucial for comparing the potency of these compounds across different biological assays.

Table 1: Anti-Inflammatory Activity

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| Cudratricusxanthone A | Nitric Oxide (NO) Production Inhibition | BV2 microglia | 0.98 ± 0.05 | [1] |

| This compound | Nitric Oxide (NO) Production Inhibition | BV2 microglia | 11.19 ± 0.56 | [1] |

| Cudratricusxanthone A | Interleukin-1β (IL-1β) Production Inhibition | BV2 microglia | 1.02 ± 0.05 | [2] |

| Cudratricusxanthone A | Interleukin-12 (IL-12) Production Inhibition | BV2 microglia | 2.22 ± 0.11 | [2] |

| This compound | IL-6 and IL-8 Production | HaCaT keratinocytes | >2 (non-cytotoxic concentration) | [3] |

Table 2: Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | HaCaT (non-cancerous keratinocytes) | Cytotoxicity | >2 | [3] |

| Isocudraxanthone K | HN4 (oral cancer) | MTT Assay | 14.31 | [4] |

| Isocudraxanthone K | HN12 (metastatic oral cancer) | MTT Assay | 14.91 | [4] |

Table 3: Antioxidant Activity

No specific IC50 values for the antioxidant activity of this compound were identified in the reviewed literature. However, general protocols for assessing antioxidant activity are provided below.

Table 4: Enzyme Inhibition

No specific IC50 values for the enzyme inhibitory activity of this compound were identified in the reviewed reviewed literature. General protocols for enzyme inhibition assays are provided below.

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the study of this compound and related compounds.

Anti-Inflammatory Activity Assays

Objective: To determine the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Protocol:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Objective: To quantify the inhibitory effect of a compound on the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).

Protocol:

-

Cell Culture and Seeding: Human keratinocyte cells (e.g., HaCaT) are cultured and seeded as described for the NO assay.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 3 hours, followed by stimulation with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (both at 10 ng/mL) for 24 hours to induce cytokine production.[3]

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA: The concentrations of IL-6 and IL-8 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the TNF-α/IFN-γ-treated control group. The IC50 value is determined from the dose-response curve.

Anticancer Activity Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Protocol:

-

Cell Culture and Seeding: Cancer cell lines (e.g., oral squamous carcinoma cells HN4 and HN12) are cultured in appropriate media and seeded in a 96-well plate at a density of 1 x 10^4 cells/well.[4]

-

Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Antioxidant Activity Assays

Objective: To evaluate the free radical scavenging capacity of a compound.

Protocol:

-

Reaction Mixture: 100 µL of various concentrations of this compound (in methanol) is mixed with 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined from the dose-response curve.

Objective: To measure the antioxidant capacity of a compound by its ability to scavenge the ABTS radical cation.

Protocol:

-

ABTS Radical Cation Generation: A 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution is mixed with a 2.45 mM potassium persulfate solution and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Reaction Mixture: The ABTS radical cation solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. 1 mL of the diluted ABTS solution is mixed with 10 µL of various concentrations of this compound.

-

Incubation: The mixture is incubated at room temperature for 6 minutes.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Data Analysis: The percentage of ABTS radical scavenging is calculated. The IC50 value is determined from the dose-response curve.

Enzyme Inhibition Assay

Objective: To assess the inhibitory effect of a compound on tyrosinase, an enzyme involved in melanin synthesis.

Protocol:

-

Reaction Mixture: A mixture containing 20 µL of mushroom tyrosinase (30 U/mL in phosphate buffer, pH 6.8), 10 µL of various concentrations of this compound, and 130 µL of phosphate buffer is prepared in a 96-well plate.

-

Pre-incubation: The plate is pre-incubated at 25°C for 10 minutes.

-

Substrate Addition: 40 µL of L-DOPA (2.5 mM) is added to initiate the reaction.

-

Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated. The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the bioactivity of this compound and related compounds.

NF-κB Signaling Pathway Inhibition

Several compounds from Cudrania tricuspidata, including cudratricusxanthone L, have been shown to inhibit the NF-κB signaling pathway.[5] This pathway is a critical regulator of inflammatory responses. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cudraxanthone L and its Natural Analogs: From Biological Activity to Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraxanthone L, a prenylated xanthone isolated from the roots of Cudrania tricuspidata, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of this compound and its naturally occurring derivatives and analogs, focusing on their therapeutic potential. We will delve into their cytotoxic, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to facilitate further research and drug development endeavors.

Natural Derivatives and Analogs of this compound

The primary natural source of this compound and its analogs is the root bark of Cudrania tricuspidata, a plant used in traditional medicine. Phytochemical investigations of this plant have led to the isolation and characterization of a series of structurally related xanthones. These compounds share a common tricyclic xanthen-9-one core, with variations in the number and position of hydroxyl, methoxy, and isoprenoid groups.

Key Natural Analogs Isolated from Cudrania tricuspidata

-

Cudraxanthone A, B, C, D, G, H, I, M, N, O

-

Isocudraxanthone K

-

Cudratricusxanthone A, J, L, M, N

-

Macluraxanthone B

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of this compound and its analogs. The data is presented to allow for easy comparison of the potency of these compounds across different assays and cell lines.

Table 1: Cytotoxic Activity of this compound and Analogs against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Cudraxanthone I | MDA-MB-231-BCRP | Resazurin reduction | 2.78 | [1] |

| U87MG | Resazurin reduction | 22.49 | [1] | |

| Morusignin I | CCRF-CEM | Resazurin reduction | 7.15 | [1] |

| U87MG.ΔEGFR | Resazurin reduction | 53.85 | [1] | |

| 8-Hydroxycudraxanthone G | CCRF-CEM | Resazurin reduction | 16.65 | [1] |

| HepG2 | Resazurin reduction | 70.38 | [1] | |

| Cudraxanthone H | Oral Squamous Carcinoma Cells | Not Specified | Not Specified | [2] |

Table 2: Anti-inflammatory Activity of Cudraxanthone Analogs

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Cudratricusxanthone A | RAW 264.7 | Nitric Oxide Production | >2.5 | [3] |

| BV2 | IL-1β Production | 1.02 ± 0.05 | [3] | |

| BV2 | IL-12 Production | 2.22 ± 0.11 | [3] | |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 | Nitric Oxide Production | 5.77 ± 0.66 | [4] |

| RAW 264.7 | PGE2 Production | 9.70 ± 1.46 | [4] | |

| RAW 264.7 | IL-6 Production | 13.34 ± 4.92 | [4] | |

| RAW 264.7 | TNF-α Production | 16.14 ± 2.19 | [4] |

Table 3: Neuroprotective Activity of Cudraxanthone Analogs

| Compound | Cell Line | Activity | EC50 (µM) | Reference |

| Various Prenylated Xanthones | SH-SY5Y | Neuroprotection against 6-OHDA | 0.7 - 16.6 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Isolation of Xanthones from Cudrania tricuspidata

-

Extraction: The air-dried and milled root bark of Cudrania tricuspidata is extracted with methanol at room temperature. The solvent is then evaporated under vacuum to yield a crude methanol extract.

-

Fractionation: The methanol extract is suspended in 90% methanol and partitioned successively with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc) to separate compounds based on polarity.

-

Chromatography: The resulting fractions are subjected to a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual xanthones.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5][6][7][8]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay is used to screen for the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Treatment: RAW 264.7 cells are plated in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours. Subsequently, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Reading: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The IC50 value for NO inhibition is then determined.[9][10][11][12][13]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample to elucidate the molecular mechanisms of action of the compounds.

-

Cell Lysis: After treatment with the test compounds, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of MAPKs, NF-κB subunits).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[14][15][16][17][18]

NF-κB Activation Assay

This assay determines the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

-

Cell Treatment and Fractionation: Cells are treated with the test compounds and/or an inflammatory stimulus. Subsequently, cytoplasmic and nuclear protein fractions are prepared using a commercial kit.

-

Western Blotting: The levels of NF-κB p65 in both the cytoplasmic and nuclear fractions are determined by Western blot analysis as described above. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicate NF-κB activation.

-

Immunofluorescence: Alternatively, cells grown on coverslips are treated, fixed, and permeabilized. The cells are then incubated with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. The subcellular localization of p65 is visualized using a fluorescence microscope.[19][20][21][22][23][24][25][26][27]

Signaling Pathways and Mechanistic Visualizations

This compound and its analogs exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Anticancer Activity: Regulation of MAPK and Fas-Mediated Apoptosis Pathways

This compound has been shown to inhibit the proliferation of gastric cancer cells by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promoting apoptosis through the Fas-mediated pathway.

Caption: this compound's anticancer mechanism.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

Several xanthones from Cudrania tricuspidata, including cudratricusxanthone A, demonstrate anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and MAPK pathways in response to inflammatory stimuli like LPS.[7][28]

Caption: Anti-inflammatory action of xanthones.

Conclusion and Future Directions

This compound and its natural analogs represent a promising class of bioactive compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance the potency and drug-like properties of these natural products. Furthermore, exploring the full spectrum of their molecular targets and signaling pathways will undoubtedly unveil new therapeutic opportunities.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 13. mdpi.com [mdpi.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. fivephoton.com [fivephoton.com]

- 24. researchgate.net [researchgate.net]

- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. researchgate.net [researchgate.net]

- 28. journal.pandawainstitute.com [journal.pandawainstitute.com]

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of Cudraxanthone L

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cudraxanthone L is a prenylated xanthone found in the root bark of Cudrania tricuspidata, a plant used in traditional medicine.[1][2][3] This document provides detailed protocols for the extraction and isolation of this compound, focusing on methods that can be optimized for high yields. The information is intended to guide researchers in developing efficient and scalable extraction processes for this promising bioactive compound.

Data Presentation: Comparison of Extraction Methodologies

While direct comparative yield data for this compound across different methods is not extensively published, the following table summarizes common and advanced extraction techniques applicable to xanthones, derived from literature on Cudrania tricuspidata and other plant materials.[1][4][5][6][7][8][9]

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | References |